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Compound of Interest

Compound Name:
1-Chloro-2-methoxy-5-methyl-4-

nitrobenzene

Cat. No.: B1601153 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-2-methoxy-5-methyl-4-
nitrobenzene

Introduction
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a substituted nitroaromatic compound

belonging to a class of chemicals that are pivotal as intermediates in the synthesis of more

complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific

arrangement of its functional groups—a chloro group, a methoxy group, a methyl group, and a

nitro group on a benzene ring—imparts a unique combination of reactivity and physicochemical

properties. The presence of the electron-withdrawing nitro group, in particular, significantly

influences the molecule's chemical behavior, especially regarding nucleophilic aromatic

substitution. This guide provides a comprehensive overview of its chemical properties,

synthesis, reactivity, and safety considerations, tailored for professionals in chemical research

and drug development.

Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all further study. The key

identifiers and structural details are summarized below.
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Identifier Value Source

IUPAC Name
1-chloro-2-methoxy-5-methyl-

4-nitrobenzene
[1]

CAS Number 62492-41-5 [1][2]

Molecular Formula C₈H₈ClNO₃ [1]

Molecular Weight 201.61 g/mol [1][3]

Canonical SMILES
CC1=CC(=C(C=C1--INVALID-

LINK--[O-])OC)Cl
[1]

InChI Key
CNOXJOUJOZTIKY-

UHFFFAOYSA-N
[1]

The spatial arrangement of the functional groups is critical to its reactivity. The chloro and

methoxy groups are ortho to each other, while the nitro group is para to the chloro group and

meta to the methoxy group.

Caption: 2D structure of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Physicochemical Properties
Experimental data on the physical properties of this specific isomer are not widely published.

However, computational models provide valuable estimates for guiding experimental design,

particularly for solubility and chromatographic behavior.
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Property Computed Value Description

XLogP3 2.7

Indicates moderate lipophilicity,

suggesting good solubility in

organic solvents and moderate

insolubility in water.

Polar Surface Area (PSA) 55.1 Å²

This value is typical for

molecules that may have

moderate cell permeability.

Hydrogen Bond Donors 0
The molecule cannot act as a

hydrogen bond donor.

Hydrogen Bond Acceptors 3

The oxygen atoms of the nitro

and methoxy groups can act

as hydrogen bond acceptors.

Rotatable Bonds 2

The C-O bond of the methoxy

group and the C-N bond of the

nitro group can rotate.

All computed properties are sourced from PubChem.[1]

Synthesis and Purification
A common and effective method for synthesizing chlorinated nitroaromatics of this type is

through a Sandmeyer reaction, starting from the corresponding aniline derivative.

Synthetic Protocol: Diazotization-Sandmeyer Reaction
This procedure details the synthesis of 1-chloro-2-methoxy-5-methyl-4-nitrobenzene from 2-

methoxy-5-methyl-4-nitroaniline.[2]

Step 1: Diazotization of the Aniline Precursor

Dissolve the starting material, 2-methoxy-5-methyl-4-nitroaniline (1.0 eq), in water (approx.

10 mL per gram of aniline).
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Cool the mixture to 0-5 °C in an ice bath. While maintaining the temperature, slowly add

concentrated hydrochloric acid (approx. 10 mL per gram of aniline).

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature

strictly below 5 °C.

Causality: The diazotization reaction is highly exothermic, and the resulting diazonium salt

is unstable at higher temperatures, where it can decompose prematurely. Maintaining a

low temperature is critical for maximizing yield and ensuring safety.

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium

salt.

Step 2: Sandmeyer Reaction

In a separate flask, prepare a solution of cuprous chloride (CuCl, 1.2 eq) in concentrated

hydrochloric acid (approx. 10 mL per gram of CuCl).

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cuprous chloride

solution. Vigorous bubbling (evolution of N₂ gas) will be observed.

Causality: Cuprous chloride catalyzes the substitution of the diazonium group (-N₂⁺) with a

chloride ion. The release of highly stable dinitrogen gas provides the thermodynamic

driving force for the reaction.

Continue stirring until the gas evolution ceases, indicating the reaction is complete.

Collect the resulting precipitate by vacuum filtration.

Wash the solid product thoroughly with cold water to remove residual acids and salts.

Dry the product to obtain 1-chloro-2-methoxy-5-methyl-4-nitrobenzene, typically as a

yellow or off-white solid.[2]

Purification: The crude product can be purified by recrystallization from a suitable solvent such

as ethanol or methanol, or by column chromatography on silica gel if necessary.
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Caption: Workflow for the synthesis via Sandmeyer reaction.

Chemical Reactivity and Potential Applications
The reactivity of the molecule is dominated by the interplay of its functional groups.

A. Nucleophilic Aromatic Substitution (SNAr) The most significant reaction pathway for this

molecule is SNAr at the chlorine-bearing carbon. The strong electron-withdrawing effect of the

nitro group, particularly from the para position, stabilizes the negative charge in the

Meisenheimer complex intermediate, thereby activating the chloro group for displacement by

nucleophiles.

Rationale: This pathway is highly valuable in drug development for introducing diverse

functionalities. Nucleophiles such as amines, alkoxides, or thiolates can be used to displace

the chlorine, building molecular complexity and allowing for the exploration of structure-

activity relationships.

B. Reduction of the Nitro Group The nitro group can be readily reduced to a primary amine (-

NH₂). This transformation is a cornerstone of synthetic chemistry.

Common Reagents:

Metals in acid (e.g., Sn/HCl, Fe/HCl)

Catalytic hydrogenation (e.g., H₂, Pd/C)

Rationale: The resulting aniline derivative is a versatile precursor for synthesizing amides,

sulfonamides, ureas, and heterocyclic compounds, which are common motifs in

pharmacologically active molecules.

C. Electrophilic Aromatic Substitution (EAS) Further electrophilic substitution on the aromatic

ring is generally disfavored. The nitro group is a powerful deactivating group and a meta-

director. While the methoxy and methyl groups are activating, their directing effects are largely

overridden by the deactivating nature of the nitro group. Reactions would require harsh

conditions and would likely result in a mixture of products.
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Caption: Key reactivity pathways for the title compound.

Spectroscopic and Analytical Characterization
While specific spectra for this compound are not provided in the search results, its structure

allows for the prediction of key spectroscopic features.

¹H NMR:

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm),

corresponding to the two non-equivalent protons on the ring.

Methoxy Protons: A singlet integrating to 3 protons is expected around 3.9-4.1 ppm.

Methyl Protons: A singlet integrating to 3 protons is expected around 2.2-2.5 ppm.

¹³C NMR:

Eight distinct signals are expected, one for each unique carbon atom in the molecule. The

carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy:
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NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around

1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Aromatic C-H/C=C: Bands characteristic of a substituted benzene ring.

Mass Spectrometry:

The molecular ion peak (M⁺) would appear at m/z 201, with a characteristic M+2 peak at

m/z 203 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Safety and Handling
No specific Material Safety Data Sheet (MSDS) for CAS 62492-41-5 is readily available.

Therefore, a precautionary approach based on data from structurally similar chlorinated

nitroaromatic compounds is essential.

Precautionary Hazard Classification (based on related compounds):

Hazard Statement Description GHS Code
Source (Related
Compounds)

Acute Toxicity, Oral Harmful if swallowed. H302 [3][4]

Skin Irritation Causes skin irritation. H315 [3][5]

Eye Irritation
Causes serious eye

irritation.
H319 [3][5]

Specific Target Organ

Toxicity

May cause respiratory

irritation.
H335 [3][5]

Recommended Handling Procedures:

Engineering Controls: All manipulations should be performed in a well-ventilated chemical

fume hood to avoid inhalation of dust or vapors.[4]
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Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH

(US) standards.[4]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves

immediately if contamination occurs.[6]

Respiratory Protection: If dust or aerosols are generated, use a P95 (US) or P1 (EU)

particle respirator.[6]

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in

the laboratory. Wash hands thoroughly after handling.[7]

Conclusion
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a valuable chemical intermediate whose

properties are defined by the electronic interplay of its substituents. Its activated chloro group

allows for facile nucleophilic substitution, and the reducible nitro group provides a gateway to

versatile aniline chemistry. While experimental data for this specific isomer is sparse, its

behavior can be reliably predicted from established chemical principles and data from related

compounds. Proper adherence to safety protocols for chlorinated nitroaromatics is mandatory

when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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